Enhanced Polarity and Reduced Lipophilicity (LogP) vs. Methyl Dodecanoate
Methyl dodec-3-enoate exhibits a significantly lower calculated partition coefficient (LogP) compared to its saturated analog, methyl dodecanoate. This indicates higher polarity and greater aqueous solubility, which can affect its behavior in biological systems and its reactivity in biphasic reaction media. For example, methyl dodec-3-enoate has a reported LogP of 3.86 , while methyl dodecanoate (methyl laurate) has a higher LogP of 4.08 [1]. This difference is attributable to the presence of the C3 double bond.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.86 |
| Comparator Or Baseline | Methyl dodecanoate (CAS 111-82-0), LogP = 4.08 |
| Quantified Difference | ΔLogP = 0.22 (reduction in lipophilicity) |
| Conditions | Calculated values (XLogP3/RDKit) [1] |
Why This Matters
Lower LogP translates to improved water solubility, which can be critical for optimizing reaction conditions in aqueous media or for modulating the compound's bioavailability in biological studies.
- [1] IMPPAT. (n.d.). methyl dodecanoate. Retrieved from https://cb.imsc.res.in/imppat/ View Source
